molecular formula C21H31Br B1149359 1-Bromohenicosa-3,6,9,12,15,18-hexaene CAS No. 147544-57-8

1-Bromohenicosa-3,6,9,12,15,18-hexaene

Cat. No.: B1149359
CAS No.: 147544-57-8
M. Wt: 363.38
InChI Key:
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Description

1-Bromohenicosa-3,6,9,12,15,18-hexaene is a brominated long-chain polyunsaturated hydrocarbon It is characterized by the presence of six conjugated double bonds and a bromine atom at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromohenicosa-3,6,9,12,15,18-hexaene can be synthesized through a multi-step process involving the bromination of henicosa-3,6,9,12,15,18-hexaene. The synthesis typically involves the following steps:

    Preparation of Henicosa-3,6,9,12,15,18-hexaene: This can be achieved through the oligomerization of smaller alkenes or through the Wittig reaction involving appropriate precursors.

    Bromination: The henicosa-3,6,9,12,15,18-hexaene is then subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromohenicosa-3,6,9,12,15,18-hexaene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Addition Reactions: The double bonds in the compound can undergo addition reactions with halogens (e.g., Br2, Cl2), hydrogen (H2), and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents such as ethanol or water, with the addition of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution.

    Addition Reactions: Conducted in non-polar solvents such as hexane or dichloromethane, often at room temperature or under mild heating.

    Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent.

Major Products Formed

    Substitution Reactions: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Addition Reactions: Formation of dihalides, hydrogenated products, or other addition products.

    Oxidation Reactions: Formation of epoxides, diols, or other oxygenated derivatives.

Scientific Research Applications

1-Bromohenicosa-3,6,9,12,15,18-hexaene has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers. It is also used in studies involving the reactivity of polyunsaturated hydrocarbons.

    Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane dynamics.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromohenicosa-3,6,9,12,15,18-hexaene involves its interaction with various molecular targets and pathways. The bromine atom and the conjugated double bonds play a crucial role in its reactivity and interactions. The compound can act as an electrophile, participating in substitution and addition reactions with nucleophiles. The double bonds also allow for various addition and oxidation reactions, leading to the formation of a wide range of derivatives.

Comparison with Similar Compounds

1-Bromohenicosa-3,6,9,12,15,18-hexaene can be compared with other similar compounds, such as:

    1-Bromohenicosa-3,6,9,12,15-pentaene: Similar structure but with one less double bond, leading to different reactivity and applications.

    1-Bromohenicosa-3,6,9,12,15,18,21-heptaene:

    1-Chlorohenicosa-3,6,9,12,15,18-hexaene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of six conjugated double bonds and a terminal bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromohenicosa-3,6,9,12,15,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQVCBRVKYHATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703023
Record name 1-Bromohenicosa-3,6,9,12,15,18-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147544-57-8
Record name 1-Bromohenicosa-3,6,9,12,15,18-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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